![molecular formula C15H17FN2O3 B3039990 N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide CAS No. 143655-70-3](/img/structure/B3039990.png)
N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide
Overview
Description
“N,N’-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide” is a chemical compound with the CAS Number: 143655-70-3 . It has a molecular weight of 292.31 . The IUPAC name for this compound is N,N’- (3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17FN2O3/c1-7-10-4-5-12 (17-8 (2)19)15 (21)14 (10)13 (6-11 (7)16)18-9 (3)20/h6,12H,4-5H2,1-3H3, (H,17,19) (H,18,20) . The Canonical SMILES for this compound is CC1=C (C=C (C2=C1CCC (C2=O)NC (=O)C)NC (=O)C)F .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 596.8±50.0 °C and a predicted density of 1.27±0.1 g/cm3 . The compound is a solid at room temperature .Scientific Research Applications
Anticancer Research
Exatecan (DX-8951) has demonstrated potent antitumor activity against various human cancers. Its water-soluble nature and enhanced inhibition of TOP1 activity make it a promising candidate for cancer treatment. Researchers have explored Exatecan’s efficacy in vitro and in vivo, highlighting its potential as an effective anticancer agent .
Predictive Biomarkers: SLFN11 and HRD
Exatecan’s response varies among cancer cells. Two predictive biomarkers associated with its efficacy are:
- Homologous Recombination Deficiency (HRD) : HRD status correlates with Exatecan sensitivity. HRD-positive tumors may benefit from Exatecan therapy .
Combination Therapy with ATR Inhibitors
Exatecan synergizes with ataxia telangiectasia and Rad3-related kinase (ATR) inhibitors. The clinical ATR inhibitor ceralasertib (AZD6738) enhances Exatecan’s anticancer effects. This combination shows promise in suppressing tumor growth. Researchers have also explored pH-sensitive peptide–Exatecan conjugates in combination with ATR inhibitors .
Antibody-Drug Conjugates (ADCs) Synthesis
Exatecan Intermediate 5 serves as a building block for synthesizing Antibody-Drug Conjugates (ADCs). These conjugates combine a monoclonal antibody with a cytotoxic payload (such as Exatecan) to selectively target cancer cells. ADCs enhance drug delivery and minimize systemic toxicity .
Novel Drug Development
Exatecan Intermediate 5 contributes to the development of novel anticancer agents. Researchers continue to explore its potential in drug discovery and optimization .
Safety And Hazards
properties
IUPAC Name |
N-(8-acetamido-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-7-10-4-5-12(17-8(2)19)15(21)14(10)13(6-11(7)16)18-9(3)20/h6,12H,4-5H2,1-3H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQLSBJKEGXCGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)NC(=O)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.